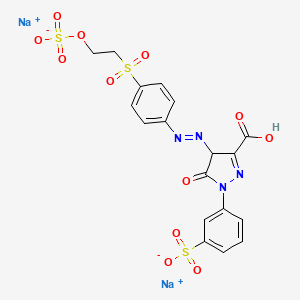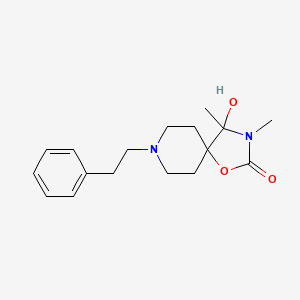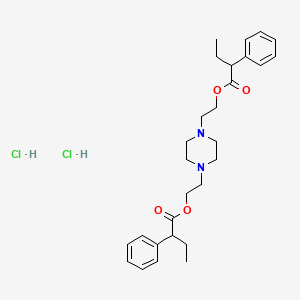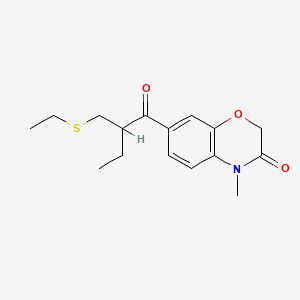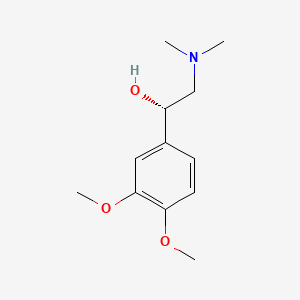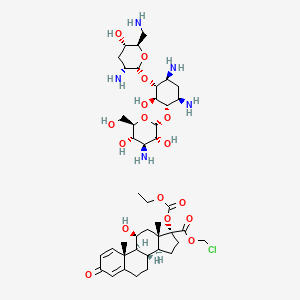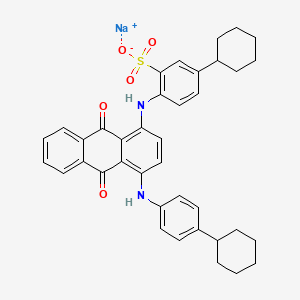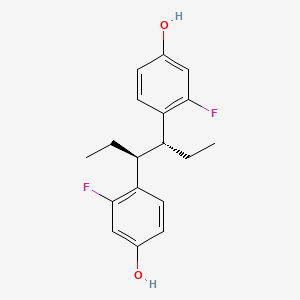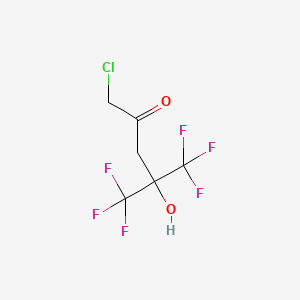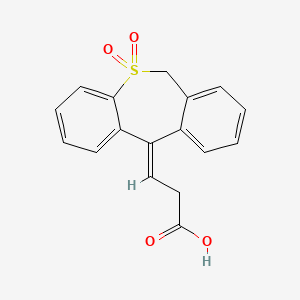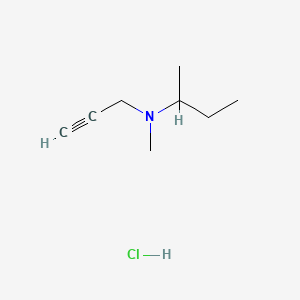
Propionanilide, N-(1-(morpholinocarbonyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionanilide, N-(1-(morpholinocarbonyl)ethyl)- is a chemical compound with the molecular formula C16H22N2O3 It is known for its unique structure, which includes a morpholine ring and a propionanilide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, N-(1-(morpholinocarbonyl)ethyl)- typically involves the reaction of propionanilide with morpholine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure consistent quality and efficiency. Key parameters such as reaction time, temperature, and the concentration of reactants are carefully monitored and controlled .
Analyse Chemischer Reaktionen
Types of Reactions
Propionanilide, N-(1-(morpholinocarbonyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Propionanilide, N-(1-(morpholinocarbonyl)ethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential analgesic effects.
Industry: Utilized as a corrosion inhibitor for mild steel in acidic environments.
Wirkmechanismus
The mechanism of action of Propionanilide, N-(1-(morpholinocarbonyl)ethyl)- involves its interaction with specific molecular targets. For instance, in its role as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective barrier that prevents corrosion. The compound’s structure allows it to interact with various pathways, enhancing its effectiveness .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide, known for its analgesic properties.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Uniqueness
Propionanilide, N-(1-(morpholinocarbonyl)ethyl)- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its morpholine ring and propionanilide moiety contribute to its versatility in various applications, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
97021-01-7 |
|---|---|
Molekularformel |
C16H22N2O3 |
Molekulargewicht |
290.36 g/mol |
IUPAC-Name |
N-(1-morpholin-4-yl-1-oxopropan-2-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C16H22N2O3/c1-3-15(19)18(14-7-5-4-6-8-14)13(2)16(20)17-9-11-21-12-10-17/h4-8,13H,3,9-12H2,1-2H3 |
InChI-Schlüssel |
FKWCZCHDSKYJPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C1=CC=CC=C1)C(C)C(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


